molecular formula C17H21N3O3 B12909008 N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88350-27-0

N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide

Cat. No.: B12909008
CAS No.: 88350-27-0
M. Wt: 315.37 g/mol
InChI Key: LBCWYMBVAQWQQO-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide is a synthetic compound of high interest in pharmaceutical research, particularly in the field of neurology and pain management. It integrates a quinoline core, a structure known for its diverse biological activities, with a morpholinoethylacetamide chain. This specific structural motif is found in compounds that exhibit high affinity and selectivity for sigma receptors, which are key molecular targets in the central nervous system . Compounds with this core structure have been investigated for their potential anti-nociceptive (pain-blocking) effects. Research on analogous molecules suggests a potential mechanism of action involving sigma receptor antagonism, which can modulate neurotransmitter pathways to alleviate neuropathic and inflammatory pain, as demonstrated in preclinical models like the formalin test . The molecular structure supports interactions with key residues in the sigma receptor binding pocket, where the morpholine ring may engage in critical salt bridges, and the aromatic systems facilitate hydrophobic interactions . This product is intended for non-human, non-therapeutic research applications. It is the responsibility of the researcher to characterize the compound fully and determine its specific suitability for any particular investigation, such as in vitro binding assays or in vivo pharmacological studies.

Properties

CAS No.

88350-27-0

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C17H21N3O3/c21-16(18-7-8-20-9-11-22-12-10-20)13-23-15-5-1-3-14-4-2-6-19-17(14)15/h1-6H,7-13H2,(H,18,21)

InChI Key

LBCWYMBVAQWQQO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Biological Activity

N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article explores the compound's biological activity, focusing on its efficacy, mechanisms of action, and safety profile based on diverse research studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₉H₂₃N₃O₃
  • Molecular Weight : 345.41 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits potent in vitro activity against drug-susceptible and drug-resistant strains of Mtb. The mechanism appears to involve:

  • Inhibition of Mycobacterial Growth : The compound has demonstrated minimum inhibitory concentration (MIC) values as low as 0.05 μM against Mtb, indicating strong antimycobacterial properties .
  • Intracellular Activity : It shows effectiveness in inhibiting Mtb growth within macrophages, similar to the established drug rifampicin .
  • Low Toxicity Profile : The compound exhibits minimal toxicity to human cell lines (Vero and HaCat cells), with IC₅₀ values greater than 20 μM, suggesting a favorable safety profile for further development .

Antimycobacterial Activity

A study conducted on a series of quinoline derivatives, including this compound, revealed significant antimycobacterial activity. The study involved evaluating the growth inhibition of Mtb H37Rv over nine days, with promising results indicating potential for therapeutic application .

Table 1: Summary of Antimycobacterial Activity

CompoundMIC (μM)IC₅₀ (μM)Cellular ToxicityIntracellular Activity
This compound0.05>20LowYes
Rifampicin0.01<1ModerateYes
Other Quinoline DerivativesVariesVariesVariesYes/No

Safety and Toxicity Studies

In addition to its efficacy against Mtb, safety evaluations using zebrafish models demonstrated that the compound does not induce significant cardiac toxicity at concentrations of 1 and 5 μM. However, higher concentrations (20 μM) resulted in reduced heart rates and embryo survival rates . This suggests that while the compound is generally safe at lower doses, caution is warranted at higher concentrations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Key Compounds:

N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate Molecular Formula: C₁₈H₁₆N₂O₂·H₂O Substituents: Methyl, phenyl, and quinolin-8-yloxy groups. Structural Features:

  • Dihedral angle between the quinoline and benzene rings: 87.19°, indicating near-perpendicular orientation.
  • Crystal packing stabilized by intermolecular O–H⋯N and O–H⋯O hydrogen bonds involving water molecules.
    • Applications : Luminescent properties in lanthanide complexes, suggesting utility in optoelectronic materials .

N-Cyclohexyl-2-(8-quinolinyloxy)acetamide Molecular Formula: C₁₇H₂₀N₂O₂ Substituents: Cyclohexyl group instead of morpholinylethyl. Structural Features:

  • Reduced polarity compared to the morpholine-containing analog, likely altering solubility and crystallinity.
    • Safety Data : Highlighted in safety reports for handling precautions, though biological activity remains uncharacterized .

2-(4-Methoxyphenyl)-N-(quinolin-8-yl)acetamide Molecular Formula: C₁₈H₁₆N₂O₂ Substituents: 4-Methoxyphenyl group. Synthesis: Prepared via reaction of 4-methoxyphenylacetyl chloride with 8-aminoquinoline in dichloromethane. Applications: Preliminary biological screening noted, though specifics are undisclosed .

Table 1: Structural Comparison of Key Analogs
Compound Name Key Substituents Dihedral Angle (Quinoline vs. Aromatic Ring) Hydrogen Bonding Features Applications References
N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide Morpholinylethyl, quinolin-8-yloxy Not reported Likely intramolecular C–H⋯O interactions (inferred from analogs) Potential catalysis or drug design
N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate Methyl, phenyl 87.19° O–H⋯N, O–H⋯O intermolecular bonds Luminescent materials
N-Cyclohexyl-2-(8-quinolinyloxy)acetamide Cyclohexyl Not reported Not characterized Safety data documented

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